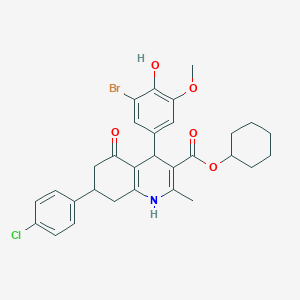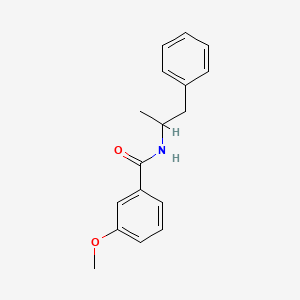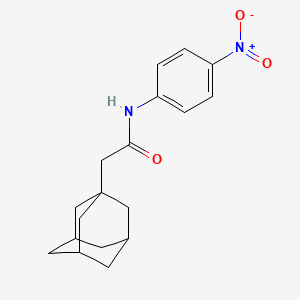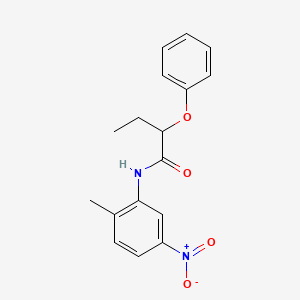![molecular formula C21H28ClF3N2O2 B5198763 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5198763.png)
4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine is not fully understood. However, it is known to interact with specific receptors and modulate various signaling pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins, leading to the suppression of disease-related processes.
Biochemical and Physiological Effects:
4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine exhibits various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. The compound has also been shown to have a positive effect on glucose metabolism and lipid homeostasis.
実験室実験の利点と制限
The advantages of using 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine in lab experiments include its high potency, selectivity, and specificity. The compound is also stable and easy to synthesize. However, there are some limitations to its use, including its poor solubility in aqueous solutions and its potential toxicity.
将来の方向性
There are several future directions for the research and development of 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine. These include the optimization of its pharmacokinetic properties, the identification of new disease targets, and the development of more potent analogs. The compound's potential applications in the treatment of metabolic disorders, such as diabetes and obesity, are also an area of interest. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its therapeutic potential.
In conclusion, 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine is a promising compound with potential applications in medicinal chemistry. Its synthesis method is well-established, and it exhibits various biochemical and physiological effects. The compound's mechanism of action is not fully understood, but it shows promise in the treatment of various diseases. Future research should focus on optimizing its pharmacokinetic properties, identifying new disease targets, and developing more potent analogs.
合成法
The synthesis of 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine involves the reaction of 5-chloro-2-(1-piperidinylcarbonyl)phenol with 1-(4,4,4-trifluorobutyl)piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is obtained in good yield and high purity. The synthesis method has been optimized for scale-up, making it suitable for industrial production.
科学的研究の応用
4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine has been extensively studied for its potential applications in medicinal chemistry. It is known to exhibit potent activity against various disease targets, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have a high affinity for specific receptors, making it a promising lead compound for drug development.
特性
IUPAC Name |
[4-chloro-2-[1-(4,4,4-trifluorobutyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClF3N2O2/c22-16-5-6-18(20(28)27-11-2-1-3-12-27)19(15-16)29-17-7-13-26(14-8-17)10-4-9-21(23,24)25/h5-6,15,17H,1-4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERZFIBWVIHAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)CCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-nitro-4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198680.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5198689.png)

![1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5198704.png)


![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5198723.png)


![7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5198749.png)
![5-chloro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5198761.png)
![11-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198769.png)

